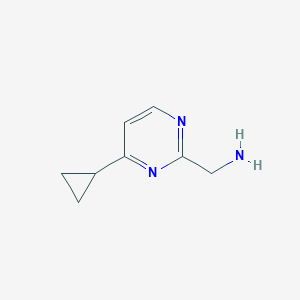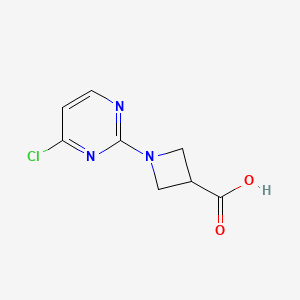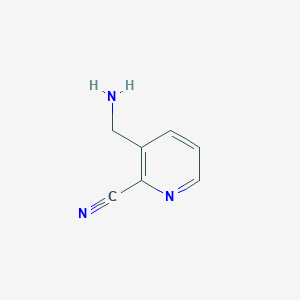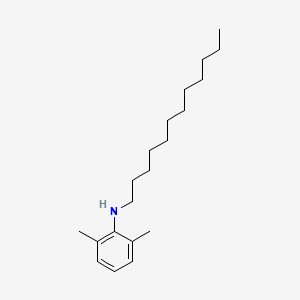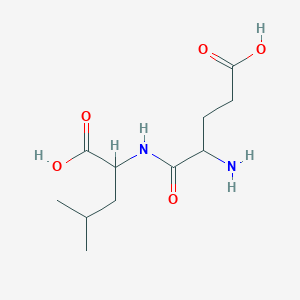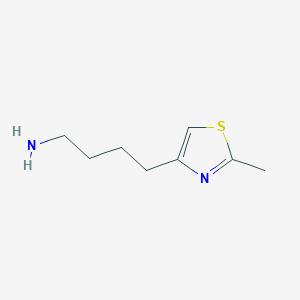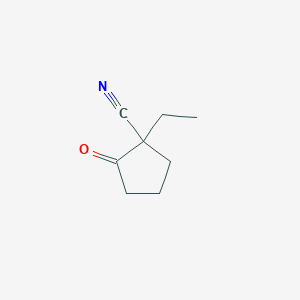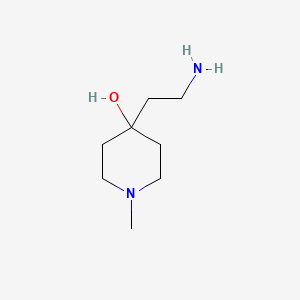
4-(2-Aminoethyl)-1-methylpiperidin-4-OL
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Modification of Silk Fibroin
“4-(2-Aminoethyl)-1-methylpiperidin-4-OL” has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk . This process allows for the creation of silk materials with specific properties, making them suitable for various applications, such as in the textile industry or in biomedical applications.
Reagent in Polycondensation Reactions
This compound has also been used as a reagent in polycondensation reactions . Polycondensation reactions are important in the production of polymers. Therefore, this compound could potentially be used in the synthesis of various types of polymers.
Ligand in Coordination Chemistry
“4-(2-Aminoethyl)-1-methylpiperidin-4-OL” can act as a ligand and react with nickel(II) nitrite to form trans-bis[4-(2-aminoethyl)morpholine]dinitronickel(II) . This suggests potential applications in coordination chemistry and the synthesis of complex metal ions.
Synthesis of Dyes and Other Organic Compounds
Although the specific compound “4-(2-Aminoethyl)-1-methylpiperidin-4-OL” is not mentioned, similar compounds such as “4-(2-Aminoethyl)benzenesulfonamide” have been used in the synthesis of dyes and other organic compounds . It’s possible that “4-(2-Aminoethyl)-1-methylpiperidin-4-OL” could have similar applications.
Generation of Polymers, Surfactants, and Catalysts
Again, while not specifically mentioned, similar compounds have been used as foundational components in generating polymers, surfactants, and catalysts . This suggests potential applications for “4-(2-Aminoethyl)-1-methylpiperidin-4-OL” in these areas.
Safety and Hazards
4-(2-Aminoethyl)-1-methylpiperidin-4-OL is considered hazardous and should be handled with care. Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It is structurally similar to 4-(2-aminoethyl)benzenesulfonyl fluoride (aebsf), which is known to target serine proteases . Serine proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
AEBSF is known to covalently modify the hydroxyl group of serine residues in its target proteins, thereby inhibiting their activity .
Biochemical Pathways
For instance, it might affect the proteolytic activation of zymogens, the degradation of extracellular matrix proteins, or the regulation of blood coagulation .
Pharmacokinetics
Aebsf, a structurally similar compound, is known to be water-soluble . This suggests that 4-(2-Aminoethyl)-1-methylpiperidin-4-OL might also be water-soluble, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
As a potential serine protease inhibitor, it could prevent the proteolytic activation of certain proteins, thereby influencing various cellular processes .
Action Environment
The action of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL could be influenced by various environmental factors. For instance, the pH of the environment might affect its stability and activity. AEBSF, a structurally similar compound, is known to be more stable at low pH values . Therefore, the action, efficacy, and stability of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL might also be pH-dependent.
Propriétés
IUPAC Name |
4-(2-aminoethyl)-1-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-6-3-8(11,2-5-9)4-7-10/h11H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBAGIYZNRUVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650915 | |
| Record name | 4-(2-Aminoethyl)-1-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959237-87-7 | |
| Record name | 4-(2-Aminoethyl)-1-methyl-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)-1-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



